2-((Benzyloxy)methyl)azetidin
Übersicht
Beschreibung
2-((Benzyloxy)methyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyloxy group attached to the azetidine ring enhances its reactivity and potential for functionalization.
Wissenschaftliche Forschungsanwendungen
2-((Benzyloxy)methyl)azetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex molecules.
Polymer Chemistry: It can be incorporated into polymer backbones to impart unique properties.
Wirkmechanismus
Target of Action
Azetidines, a class of compounds to which 2-((benzyloxy)methyl)azetidine belongs, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
It’s known that azetidines exhibit unique reactivity due to the considerable ring strain, which can be triggered under appropriate reaction conditions . The benzyloxy group in 2-((Benzyloxy)methyl)azetidine could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Azetidines are known to participate in various chemical reactions, including ring contraction, cycloaddition reactions, c–h activation, coupling with grignard reagents, and strain-release homologation . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
The unique four-membered ring structure of azetidines is known to influence their pharmacokinetic properties .
Result of Action
The unique reactivity of azetidines due to their ring strain could potentially lead to various molecular and cellular effects .
Action Environment
The stability of azetidines, including 2-((benzyloxy)methyl)azetidine, is known to be influenced by their ring strain .
Biochemische Analyse
Biochemical Properties
2-((Benzyloxy)methyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves the cleavage of the N–C bond, facilitated by the ring strain inherent in azetidines . This interaction can lead to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, 2-((Benzyloxy)methyl)azetidine has been shown to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-((Benzyloxy)methyl)azetidine on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-((Benzyloxy)methyl)azetidine can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects are particularly relevant in the context of cancer research, where azetidine derivatives are explored for their potential to disrupt aberrant cell signaling and proliferation .
Molecular Mechanism
At the molecular level, 2-((Benzyloxy)methyl)azetidine exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of 2-((Benzyloxy)methyl)azetidine with kinases can result in the inhibition of kinase activity, thereby modulating downstream signaling events . Additionally, the compound’s ability to induce changes in gene expression is mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((Benzyloxy)methyl)azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-((Benzyloxy)methyl)azetidine remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-((Benzyloxy)methyl)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . Higher doses can lead to toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage-dependent effects of 2-((Benzyloxy)methyl)azetidine is essential for optimizing its use in preclinical and clinical studies .
Metabolic Pathways
2-((Benzyloxy)methyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity . Additionally, 2-((Benzyloxy)methyl)azetidine can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 2-((Benzyloxy)methyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of 2-((Benzyloxy)methyl)azetidine is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of 2-((Benzyloxy)methyl)azetidine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-((Benzyloxy)methyl)azetidine may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the azetidine ring under basic conditions.
Industrial Production Methods
Industrial production of 2-((Benzyloxy)methyl)azetidine may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Benzyloxy)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: N-oxides of 2-((Benzyloxy)methyl)azetidine.
Reduction: Secondary amines derived from the azetidine ring.
Substitution: Various substituted azetidines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler analogue without the benzyloxy group.
2-Azetidinone: A related compound with a carbonyl group at the 2-position.
N-Benzylazetidine: Similar structure but with a benzyl group directly attached to the nitrogen atom.
Uniqueness
2-((Benzyloxy)methyl)azetidine is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential for functionalization compared to simpler azetidines. This makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
2-(phenylmethoxymethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXORLHSVQERNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.